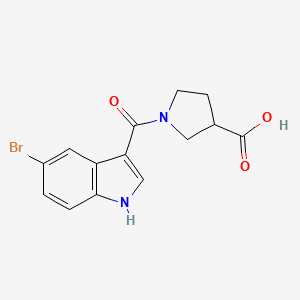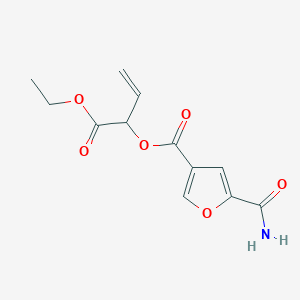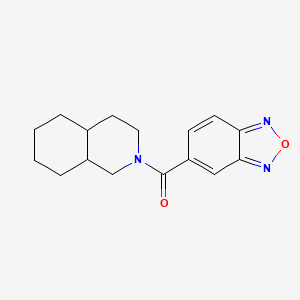![molecular formula C13H17N3O2 B7430054 N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, also known as CX-5461, is a small molecule compound that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription and has been shown to have promising results in preclinical studies.
Wirkmechanismus
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is a selective inhibitor of RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, this compound reduces the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including induction of DNA damage, activation of the p53 pathway, and inhibition of cancer cell growth. It has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance and the potential for off-target effects. In addition, this compound may not be suitable for all types of cancer, and further research is needed to determine its optimal use.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, including the development of combination therapies, the identification of biomarkers for patient selection, and the investigation of its potential use in other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in clinical settings.
Conclusion:
This compound is a promising anticancer agent that has shown efficacy in preclinical studies. Its selectivity for RNA polymerase I transcription and minimal toxicity in normal cells make it a desirable candidate for cancer therapy. However, further research is needed to determine its optimal use and to address potential limitations.
Synthesemethoden
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is synthesized through a multi-step process that involves the reaction of 4-(methylaminomethyl)phenylboronic acid with cyclopropylamine to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The synthesis method is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects when used in combination with other anticancer agents. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-9-2-4-10(5-3-9)15-12(17)13(18)16-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBGPMVUZTQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)

![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)

![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
